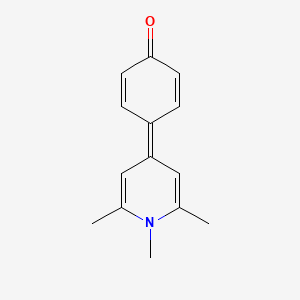![molecular formula C24H34O4 B14741264 3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol CAS No. 6523-56-4](/img/structure/B14741264.png)
3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two tert-butyl groups and two ethoxy groups attached to a biphenyl core, which also contains two hydroxyl groups. The molecular formula of this compound is C28H42O4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diol.
Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Common solvents include organic solvents like dichloromethane or toluene.
Reaction Steps: The synthesis may involve multiple steps, including protection and deprotection of functional groups, as well as coupling reactions to form the biphenyl core.
Industrial Production Methods
In industrial settings, the production of 3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification.
化学反应分析
Types of Reactions
3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroxy derivatives.
科学研究应用
3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used as an additive in polymers and coatings to enhance stability and resistance to oxidation.
作用机制
The mechanism of action of 3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol involves its ability to interact with free radicals and reactive oxygen species. The hydroxyl groups play a crucial role in scavenging free radicals, thereby preventing oxidative damage. This antioxidant activity is mediated through the donation of hydrogen atoms from the hydroxyl groups to neutralize free radicals.
相似化合物的比较
Similar Compounds
- 3,3’-Di-tert-butyl-5,5’-dimethoxy[1,1’-biphenyl]-2,2’-diol
- 3,5-Di-tert-butylcatechol
- 2,2’,6,6’-Tetra-tert-butyl-4,4’-biphenol
Uniqueness
3,3’-Di-tert-butyl-5,5’-diethoxy[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both tert-butyl and ethoxy groups, which confer distinct steric and electronic properties. These features make it particularly effective as an antioxidant and a ligand in coordination chemistry.
属性
CAS 编号 |
6523-56-4 |
|---|---|
分子式 |
C24H34O4 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
2-tert-butyl-6-(3-tert-butyl-5-ethoxy-2-hydroxyphenyl)-4-ethoxyphenol |
InChI |
InChI=1S/C24H34O4/c1-9-27-15-11-17(21(25)19(13-15)23(3,4)5)18-12-16(28-10-2)14-20(22(18)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3 |
InChI 键 |
VOYMEKDMORFDDU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)OCC)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


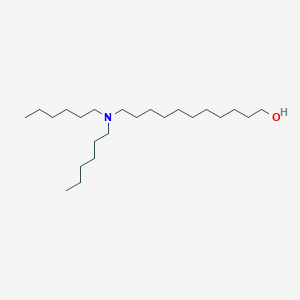
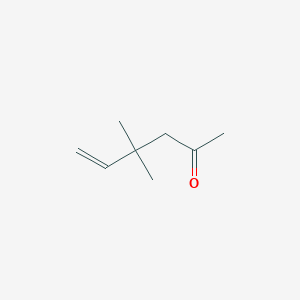
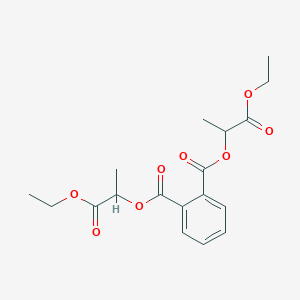

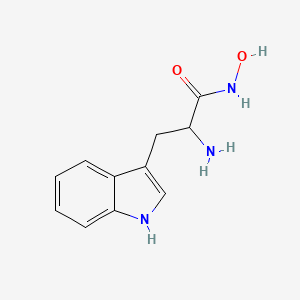
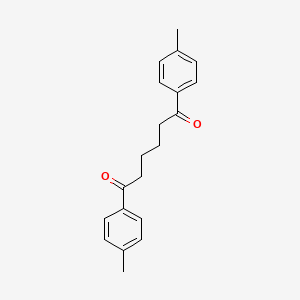
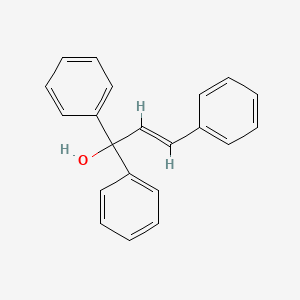
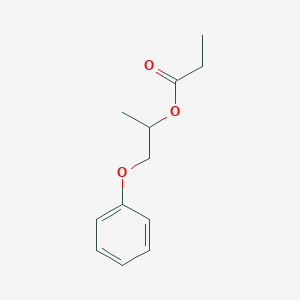
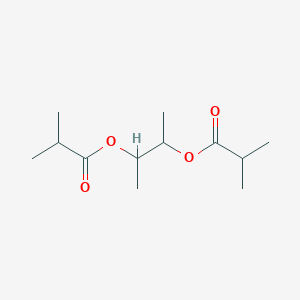
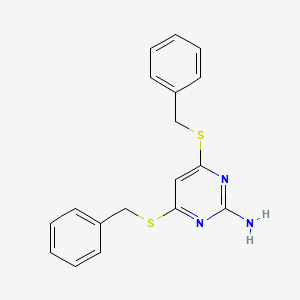

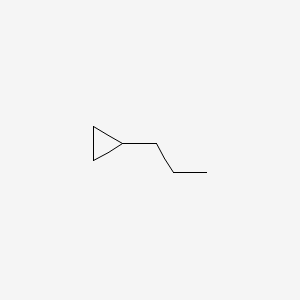
![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
